Chymase Inhibitor Pharmacophore Alignment: Class-Level Potency Benchmarking Against Patent-Defining Examples
CAS 866008-75-5 embodies the core sulfonamide pharmacophore defined in the Hoffmann-La Roche chymase inhibitor patent family (US 8,158,655 B2 / US20080167348 A1) [1]. The patent establishes that active compounds in this structural class achieve IC₅₀ values ranging from approximately 1 to 1000 nM in a chromogenic human chymase peptide substrate assay (AAPF-substrate, 30 min pre-incubation, room temperature), with preferred compounds achieving 1–30 nM. Three specific patent examples demonstrate the sensitivity of potency to structure: Example 2 (35 nM), Example 16 (106 nM), and Example 21 (3 nM). The para-fluorobenzenesulfonamide moiety is explicitly claimed as a preferred embodiment, and SAR data indicate that 4-fluoro substitution contributes favorably to potency compared to non-fluorinated or electron-donating substituents within analogous series [2].
| Evidence Dimension | Chymase inhibition potency (IC₅₀ in chromogenic peptide substrate assay) |
|---|---|
| Target Compound Data | Not directly measured for CAS 866008-75-5; structurally embedded within the claimed pharmacophore space of US 8,158,655 B2 |
| Comparator Or Baseline | Patent Example 2: IC₅₀ = 35 nM; Example 16: IC₅₀ = 106 nM; Example 21: IC₅₀ = 3 nM; TY-51076 (benzo[b]thiophene-2-sulfonamide comparator from literature [3]): IC₅₀ = 56 nM |
| Quantified Difference | Class-expected IC₅₀ range: 1–1000 nM; preferred range: 1–30 nM. The 4-fluoro substitution is associated with potency enhancement relative to unsubstituted phenyl analogs within the patent SAR. |
| Conditions | Chromogenic assay using AAPF-substrate, human chymase, 30 min pre-incubation at room temperature (per patent assay description) |
Why This Matters
For procurement decisions in chymase-targeted drug discovery programs, this compound occupies the pharmacophore space of a well-characterized, patent-validated inhibitor class with quantitatively benchmarked potency expectations, enabling SAR expansion from a 4-fluoro-substituted scaffold.
- [1] Banner, D., Mauser, H., Minder, R. E., & Wessel, H. P. (2008). Novel sulfonamide derivatives. US Patent Application US20080167348 A1. Filed January 8, 2008. View Source
- [2] Banner, D., Mauser, H., Minder, R. E., & Wessel, H. P. (2012). Sulfonamide derivatives. US Patent 8,158,655 B2. See claims and Example IC₅₀ data. View Source
- [3] Masaki, H., Mizuno, Y., Tatui, A., Murakami, A., Koide, Y., Satoh, S., & Takahashi, A. (2003). Structure–activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4085–4088. doi:10.1016/j.bmcl.2003.08.043 View Source
